N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated phenyl group and a pyrido[2,3-e][1,2,4]thiadiazine moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Synthesis of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a dihaloalkane, under basic conditions.
Coupling of Intermediates: The final step involves coupling the fluorinated phenyl intermediate with the pyrido[2,3-e][1,2,4]thiadiazine core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions, particularly those involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the pyrido[2,3-e][1,2,4]thiadiazine core may contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide include:
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide: This compound has a similar structure but with a fluorine atom at a different position on the phenyl ring.
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide: This compound features a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorinated and methylated phenyl groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-15-5-9-18(10-6-15)27-14-26(31(29,30)20-4-3-11-24-22(20)27)13-21(28)25-17-8-7-16(2)19(23)12-17/h3-12H,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFLOBLXABUKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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